![molecular formula C14H7Cl2N3O3S B6043645 2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6043645.png)
2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, also known as DBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBN is a member of the benzothiazole family of compounds, which are known for their diverse range of biological activities. In
Scientific Research Applications
- Anti-Inflammatory and Analgesic Agents : Researchers explore derivatives of this compound for their potential anti-inflammatory and analgesic properties .
- DNA-Binding Antitumor Agents : 2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide serves as a precursor in the synthesis of compounds with potential DNA-binding properties .
- Benzothiazole Synthesis : It plays a role in the intramolecular cyclization of thioformanilides to form various benzothiazoles .
- Spectroscopic Studies : Researchers investigate its FT-IR and Raman spectra to understand its molecular structure and vibrational modes .
Medicinal Chemistry and Drug Development
Materials Science and Organic Synthesis
Analytical Chemistry and Spectroscopy
Pharmaceutical Research
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
It is suggested that benzothiazole derivatives may inhibit the cyclo-oxygenase (cox) pathways, specifically cox-2, which is induced at sites of inflammation to generate prostaglandins . This inhibition could result in reduced inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where it inhibits the cyclo-oxygenase enzymes, COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation and pain .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . .
properties
IUPAC Name |
2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-8-2-1-3-9(16)12(8)13(20)18-14-17-10-5-4-7(19(21)22)6-11(10)23-14/h1-6H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLHYNVDUBFXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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